Amisulpride EP impurity C

Overview

Description

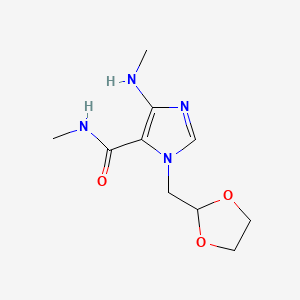

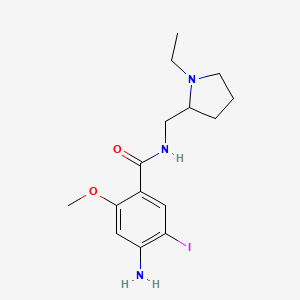

Amisulpride EP Impurity C, also known as 4-Amino-N-[[ (2RS)-1-ethylpyrrolidin-2-yl]methyl]-5-iodo-2-methoxybenzamide, is an impurity standard of Amisulpride . Amisulpride belongs to a class of drugs known as atypical antipsychotics .

Molecular Structure Analysis

The molecular formula of this compound is C15H22IN3O2 . The molecular weight is 403.26 g/mol .Scientific Research Applications

Chemometric Methodology in Impurity Profiling

The untargeted chemometric methodology has been successfully applied in the impurity profiling of amisulpride pharmaceutical formulations. A fast, accurate, and specific analytical method was developed using ultra-high-pressure liquid chromatography coupled with a high-resolution hybrid electrospray ionization quadrupole time of flight mass spectrometer. This advanced approach enabled the identification of amisulpride pharmaceutical formulations and their manufacturers, and also facilitated the identification of six impurities, with one being a primary impurity marker for the analyzed formulations. Additionally, a new impurity of amisulpride was discovered, and its chemical structure was proposed (R. Skibiński & Jakub Trawiński, 2017).

Analytical Methods for Determination of Related Substances

Efficient methods have been established for determining related substances in Amisulpride. Techniques like TLC and HPLC were employed to accurately and reliably quantify known impurities and related substances. These methodologies demonstrated stability and precision, indicating their suitability for evaluating related substances of Amisulpride (Zhang Wei, 2011).

Environmental Presence and Persistence

The occurrence, transformation, and removal of amisulpride in municipal wastewater treatment plants were studied. These studies highlighted the persistence of amisulpride in the environment, demonstrating that it could serve as an indicator for treated wastewater in raw waters used for drinking water production. Furthermore, it was shown that amisulpride and similar pharmaceutical compounds are efficiently oxidized by ozonation, leading to the formation of N-oxide oxidation products, which exhibited high biological persistence (A. Bollmann et al., 2016).

Role in Corrosion Inhibition

Amisulpride, particularly its (+)R and (−)S enantiomers, has been investigated as a corrosion inhibitor for mild steel in acidic solutions. The studies involved electrochemical methods and quantum chemical computations to understand the inhibition performance and mechanism. It was found that amisulpride exhibits high inhibitory properties for steel corrosion in acidic solutions, and the adsorption of the inhibitor on the steel surface followed a Langmuir adsorption isotherm. These findings suggest amisulpride's potential application as an eco-friendly corrosion inhibitor (S. Rameshkumar et al., 2015).

Mechanism of Action

Target of Action

Amisulpride EP Impurity C, also known as Amisulpride, is a selective antagonist of dopamine D2 and D3 receptors . These receptors are primarily located in the limbic system, a part of the brain involved in emotional responses .

Mode of Action

This compound interacts with its targets, the dopamine D2 and D3 receptors, by selectively binding to them . This binding inhibits the activity of these receptors, thereby reducing the effects of dopamine, a neurotransmitter that plays a significant role in reward, motivation, and mood . Notably, this compound has a differential target binding profile at different doses: at low doses, it selectively binds to presynaptic dopamine autoreceptors, facilitating dopamine release .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the dopaminergic pathway. By selectively blocking dopamine D2 and D3 receptors, this compound modulates the activity of this pathway, particularly in the limbic system . This modulation can alleviate both positive and negative symptoms of schizophrenia and exhibit antidepressant properties in patients with psychiatric disorders, dysthymia, and major depression .

Pharmacokinetics

Following intravenous administration, the peak plasma concentration of this compound is achieved at the end of the infusion period, and the plasma concentration decreases by 50% within approximately 15 minutes . It is known to be substantially excreted by the kidneys, and patients with severe renal impairment may have increased systemic exposure and an increased risk of adverse reactions .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the modulation of dopamine activity in the brain. By selectively blocking dopamine D2 and D3 receptors, this compound can alleviate symptoms of schizophrenia and exhibit antidepressant properties . It is also reported to inhibit clozapine-induced sialorrhea .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the drug’s pharmacokinetics and resulting efficacy can be affected by the patient’s renal function, as this compound is substantially excreted by the kidneys . Additionally, the drug’s action can be influenced by the presence of other medications, as well as the patient’s age and body weight .

Biochemical Analysis

Biochemical Properties

Amisulpride EP Impurity C interacts with various biomolecules, particularly dopamine receptors . It is known to have a high affinity for D2 and D3 receptors . The nature of these interactions is antagonistic, meaning that this compound binds to these receptors and inhibits their activity .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by interacting with dopamine receptors, which play a crucial role in cell signaling pathways

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with dopamine D2 and D3 receptors . By binding to these receptors, it inhibits their activity, leading to changes in cell signaling and potentially gene expression .

Metabolic Pathways

Properties

IUPAC Name |

4-amino-N-[(1-ethylpyrrolidin-2-yl)methyl]-5-iodo-2-methoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22IN3O2/c1-3-19-6-4-5-10(19)9-18-15(20)11-7-12(16)13(17)8-14(11)21-2/h7-8,10H,3-6,9,17H2,1-2H3,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYQXFWDVKMXKTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCCC1CNC(=O)C2=CC(=C(C=C2OC)N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22IN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

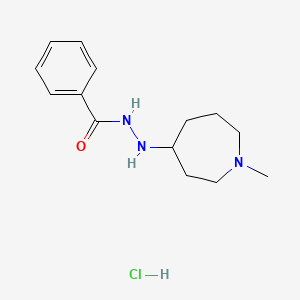

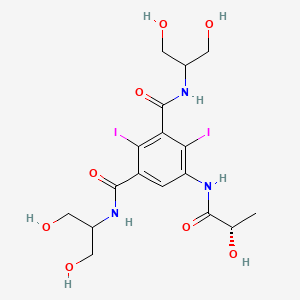

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(Diethylamino)ethoxy]ethyl 2-phenylacetate](/img/structure/B602090.png)